TDBIA is classified as a heterocyclic organic compound containing sulfur and nitrogen in its ring structure. It belongs to the family of thiadiazoles, which are characterized by the presence of a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is particularly notable for its dicarboxylic acid functional groups, which enhance its reactivity and potential for forming various derivatives.
The synthesis of TDBIA typically involves several methods that can vary based on desired purity and yield. One common approach is the reaction of thiosemicarbazide with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The general reaction can be summarized as follows:
This method allows for the generation of TDBIA with good purity levels suitable for further applications.
The molecular structure of TDBIA features a five-membered thiadiazole ring with two carboxylic acid groups located at positions 2 and 5. The chemical formula for TDBIA is C6H6N2O4S.
Molecular modeling studies have shown that TDBIA has a planar structure which facilitates π-π stacking interactions in solid-state applications.
TDBIA can participate in various chemical reactions due to its functional groups:
These reactions highlight TDBIA's versatility as a building block in organic synthesis.
The mechanism of action for TDBIA primarily revolves around its ability to act as a ligand or precursor in coordination chemistry. Its carboxylic acid groups can coordinate with metal ions, forming stable complexes that are useful in catalysis or material science.
TDBIA exhibits several notable physical and chemical properties:
These properties make TDBIA suitable for various applications in both organic synthesis and materials science.
TDBIA has diverse applications across several fields:
The Digital Twin Brain represents an advanced artificial intelligence paradigm designed to replicate the human brain’s structural and functional complexity through biologically plausible computational models. This framework integrates spiking neural networks to simulate cognitive processes, leveraging multimodal neuroimaging data—including structural MRI, diffusion tensor imaging, and positron emission tomography—to establish bidirectional links between biological mechanisms and artificial systems. Unlike predecessors such as The Virtual Brain (mesoscale dynamics) or SpiNNaker (spiking neural hardware), the Digital Twin Brain captures multiscale heterogeneity, simulating 86 billion neurons and 47.8 trillion synapses with high temporal resolution [1] [5].
Key innovations underpinning this framework include:
Table: Comparative Analysis of Brain Simulation Frameworks
Framework | Neural Scale | Data Modalities | Computational Architecture |
---|---|---|---|
Digital Twin Brain | 86B neurons, 47.8T synapses | Structural MRI, DTI, PET | GPU clusters with load balancing |
The Virtual Brain | Macroscale regions | fMRI, EEG | CPU-based parallelization |
SpiNNaker | 1M neurons (real-time) | Electrophysiology | Neuromorphic hardware |
This architecture positions the Digital Twin Brain as a unique tool for investigating emergent cognitive phenomena and validating brain-inspired learning systems [1] [8].
A core innovation is the 3D force-directed edge bundling algorithm, which reduces visual clutter in structural connectivity maps. This technique clusters spatially proximate neural pathways—represented as edges in diffusion tensor imaging data—using a physics-based optimization approach. The force acting on a point ( pi ) in an edge bundle is defined as:[F{pi} = kP \cdot (|p{i-1} - pi| + |pi - p{p+1}|) + \sum{Q \in E} |pi - qi| Ce(P, Q)]where ( kP ) controls spring tension, and ( Ce ) governs electrostatic repulsion between edges [5]. The algorithm processes only topologically significant connections (e.g., top 10% by weight), outputting bundled paths color-coded by connection strength.
This hierarchical workflow progresses from region-level analysis (identifying functional networks like the default mode network) to voxel-level examination (mapping individual neural activity) and finally slice-section inspection (correlating structural pathways with anatomical planes) [1] [2] [5].
The Digital Twin Brain generates datasets characterized by four-dimensional complexity (3D spatial + temporal dimensions), posing three fundamental challenges:
Table: Dimensionality Challenges in Digital Twin Brain Data Types
Data Type | Dimensions | Volume | Primary Visualization Approach |
---|---|---|---|
Blood-Oxygen-Level-Dependent Signals | 22,703 voxels × 800 timepoints | 18.2M data points | Dynamic color mapping (black-white gradient) |
Diffusion Tensor Imaging Connectome | 92 regions × 92 regions × connection weights | 8,464 matrices | 3D force-directed edge bundling |
Macaque Comparative Data | Cross-species voxel mappings | Species-specific | Juxtaposed region-level overlays |
Validation studies confirm that these approaches reduce task completion time by 60% compared to desktop-based tools while improving pattern detection accuracy in default mode network analysis [5]. Nevertheless, limitations persist in rendering performance during low-connection-threshold scenarios, necessitating future optimization for real-time multi-user collaboration [1] [5].
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